molecular formula C10H15ClN2O B13146144 2-Amino-N-methyl-N-(p-tolyl)acetamide hydrochloride

2-Amino-N-methyl-N-(p-tolyl)acetamide hydrochloride

Cat. No.: B13146144
M. Wt: 214.69 g/mol
InChI Key: OBAYTPNRYSPZTP-UHFFFAOYSA-N
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Description

2-Amino-N-methyl-N-(p-tolyl)acetamide hydrochloride is a chemical compound with the molecular formula C10H15ClN2O. It is a white to off-white solid that is hygroscopic and should be stored under inert atmosphere conditions. This compound is known for its applications in various chemical reactions and research fields due to its unique structural properties .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Amino-N-methyl-N-(p-tolyl)acetamide hydrochloride typically involves the reaction of p-toluidine with N-methylacetamide in the presence of hydrochloric acid. The reaction is carried out under controlled temperature and pressure conditions to ensure the formation of the desired product. The general reaction scheme is as follows:

[ \text{p-Toluidine} + \text{N-methylacetamide} + \text{HCl} \rightarrow \text{this compound} ]

Industrial Production Methods

In industrial settings, the production of this compound may involve more efficient and scalable methods, such as continuous flow synthesis or the use of automated reactors. These methods help in achieving higher yields and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

2-Amino-N-methyl-N-(p-tolyl)acetamide hydrochloride undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding amides or other derivatives.

    Reduction: It can be reduced to form amines or other reduced forms.

    Substitution: The compound can undergo substitution reactions, particularly at the amino or methyl groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate or hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Halogenating agents or other electrophiles can be used for substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield amides, while reduction can produce amines.

Scientific Research Applications

2-Amino-N-methyl-N-(p-tolyl)acetamide hydrochloride has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2-Amino-N-methyl-N-(p-tolyl)acetamide hydrochloride involves its interaction with specific molecular targets. The compound can act as a ligand, binding to proteins or enzymes and modulating their activity. This interaction can lead to changes in cellular pathways and biological processes, making it a valuable tool in biochemical research .

Comparison with Similar Compounds

Similar Compounds

  • 2-Amino-N,N-dimethylacetamide hydrochloride
  • 2-Amino-N-methyl-N-(2,6-dimethylphenyl)acetamide hydrochloride
  • 2-Amino-N-methyl-N-(3,4-dimethylphenyl)acetamide hydrochloride

Uniqueness

2-Amino-N-methyl-N-(p-tolyl)acetamide hydrochloride is unique due to its specific structural configuration, which imparts distinct chemical and biological properties. Its p-tolyl group provides steric and electronic effects that influence its reactivity and interactions with other molecules .

Properties

Molecular Formula

C10H15ClN2O

Molecular Weight

214.69 g/mol

IUPAC Name

2-amino-N-methyl-N-(4-methylphenyl)acetamide;hydrochloride

InChI

InChI=1S/C10H14N2O.ClH/c1-8-3-5-9(6-4-8)12(2)10(13)7-11;/h3-6H,7,11H2,1-2H3;1H

InChI Key

OBAYTPNRYSPZTP-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)N(C)C(=O)CN.Cl

Origin of Product

United States

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